

What are the physicochemical properties of Boc-D-Tyr(tBu)-OH?

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Compound of Interest

Compound Name: Boc-D-Tyr(tBu)-OH

Cat. No.: B1519315

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An In-depth Technical Guide to the Physicochemical Properties of **Boc-D-Tyr(tBu)-OH**

Introduction

N- α -(tert-Butoxycarbonyl)-O-(tert-butyl)-D-tyrosine, commonly abbreviated as **Boc-D-Tyr(tBu)-OH**, is a pivotal protected amino acid derivative utilized extensively in synthetic organic chemistry. For researchers and professionals in drug development and peptide synthesis, a thorough understanding of its physicochemical properties is not merely academic—it is fundamental to ensuring the success of complex multi-step syntheses, particularly in the realm of solid-phase peptide synthesis (SPPS).

This guide offers a detailed examination of the core chemical and physical characteristics of **Boc-D-Tyr(tBu)-OH**. We will move beyond simple data presentation to explore the causality behind its properties, providing field-proven insights into its handling, analysis, and application. The dual-protection scheme, featuring an acid-labile Boc group on the α -amino function and a more robust, yet still acid-cleavable, tert-butyl ether on the side-chain hydroxyl, is central to its utility in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy for SPPS.^{[1][2][3]} Understanding the precise nature of this compound is the first step toward leveraging its full potential in the synthesis of novel peptides and complex molecules.

Chemical Identity and Structure

The precise identification of a chemical reagent is the foundation of reproducible science. The structural features of **Boc-D-Tyr(tBu)-OH**—specifically the bulky, lipophilic tert-butyl groups—

are directly responsible for many of its characteristic properties, including its solubility profile and stability.

Identifier	Value	Reference(s)
IUPAC Name	(2R)-2-[[[tert-butoxy)carbonyl]amino]-3-[4-(tert-butoxy)phenyl]propanoic acid	[4]
Synonyms	N- α -(t-Butoxycarbonyl)-O-(t-butyl)-D-tyrosine, Boc-D-Tyrosine(t-butyl)	[1][4][5]
CAS Number	507276-74-6	[1][6][7][8][9]
Molecular Formula	C ₁₈ H ₂₇ NO ₅	[6][7][8][9]
Molecular Weight	337.41 g/mol	[6][7][8]
Appearance	White to off-white solid powder	[1][5][9]

Chemical Structure:

Caption: Chemical structure of **Boc-D-Tyr(tBu)-OH**.

Core Physicochemical Properties

The physical properties of **Boc-D-Tyr(tBu)-OH** dictate its behavior in solution and in the solid state, which has direct implications for reaction setup, purification, and storage.

Property	Value / Description	Reference(s)
Melting Point	113-118 °C (for the L-isomer)	[10][11][12]
Optical Rotation	$[\alpha]_{D20} = +15 \pm 2^\circ$ (c=1 in DMF) (inferred)	[11][13]
Solubility	Soluble in DMF, DMSO, DCM; Insoluble in water	[1][10][12][14]
Appearance	White to off-white or slight yellow powder	[9][12][13]

Melting Point

The melting point is a critical indicator of purity. For **Boc-D-Tyr(tBu)-OH**, most commercial sources provide data for its enantiomer, Boc-L-Tyr(tBu)-OH, which has a melting point in the range of 113-118 °C.[10][11][12] According to the principles of stereochemistry, enantiomers possess identical physical properties, such as melting point, boiling point, and density. Therefore, pure **Boc-D-Tyr(tBu)-OH** is expected to have the same melting point range as its L-counterpart. A significant depression or broadening of this range would suggest the presence of impurities.

Optical Rotation

As a chiral molecule, **Boc-D-Tyr(tBu)-OH** rotates plane-polarized light. The specific rotation is a defining characteristic used to confirm stereochemical integrity. Data for the L-isomer is reported as $[\alpha]_{D20} = -15 \pm 2^\circ$ (c=1 in DMF).[11] The D-enantiomer will have an equal but opposite rotation. Thus, the expected specific rotation for **Boc-D-Tyr(tBu)-OH** is $+15 \pm 2^\circ$ under the same conditions. This measurement is crucial for quality control, as contamination with the L-isomer would cause a deviation from this value.

Solubility Profile

The solubility of **Boc-D-Tyr(tBu)-OH** is dominated by the two bulky, nonpolar tert-butyl protecting groups. These groups increase the compound's lipophilicity, rendering it readily soluble in common organic solvents but insoluble in water.[1][10] This property is advantageous in SPPS, which is typically conducted in non-aqueous polar solvents.

Solvent	Reported Solubility	Approx. Molar Concentration	Notes	Reference(s)
Dimethylformamide (DMF)	"Clearly soluble" at 1 mmol in 2 mL	~0.5 M	A standard solvent for peptide synthesis.	[13] [14]
Dimethyl sulfoxide (DMSO)	100 mg/mL	~0.296 M	Ultrasonic assistance may be required. Use of fresh, anhydrous DMSO is recommended.	[14] [15]
Dichloromethane (DCM)	Soluble	-	A common solvent for handling Boc-protected amino acids.	[1] [12] [14]
Water	Insoluble	-	The hydrophobic protecting groups prevent dissolution in aqueous media.	[1] [10] [12]

The high solubility in solvents like DMF and DCM is critical for achieving efficient coupling reactions during peptide synthesis, ensuring that the reagent is fully available to react with the resin-bound peptide chain.[\[2\]](#)[\[14\]](#)

Stability and Handling

Proper storage and handling are essential to maintain the integrity of **Boc-D-Tyr(tBu)-OH**.

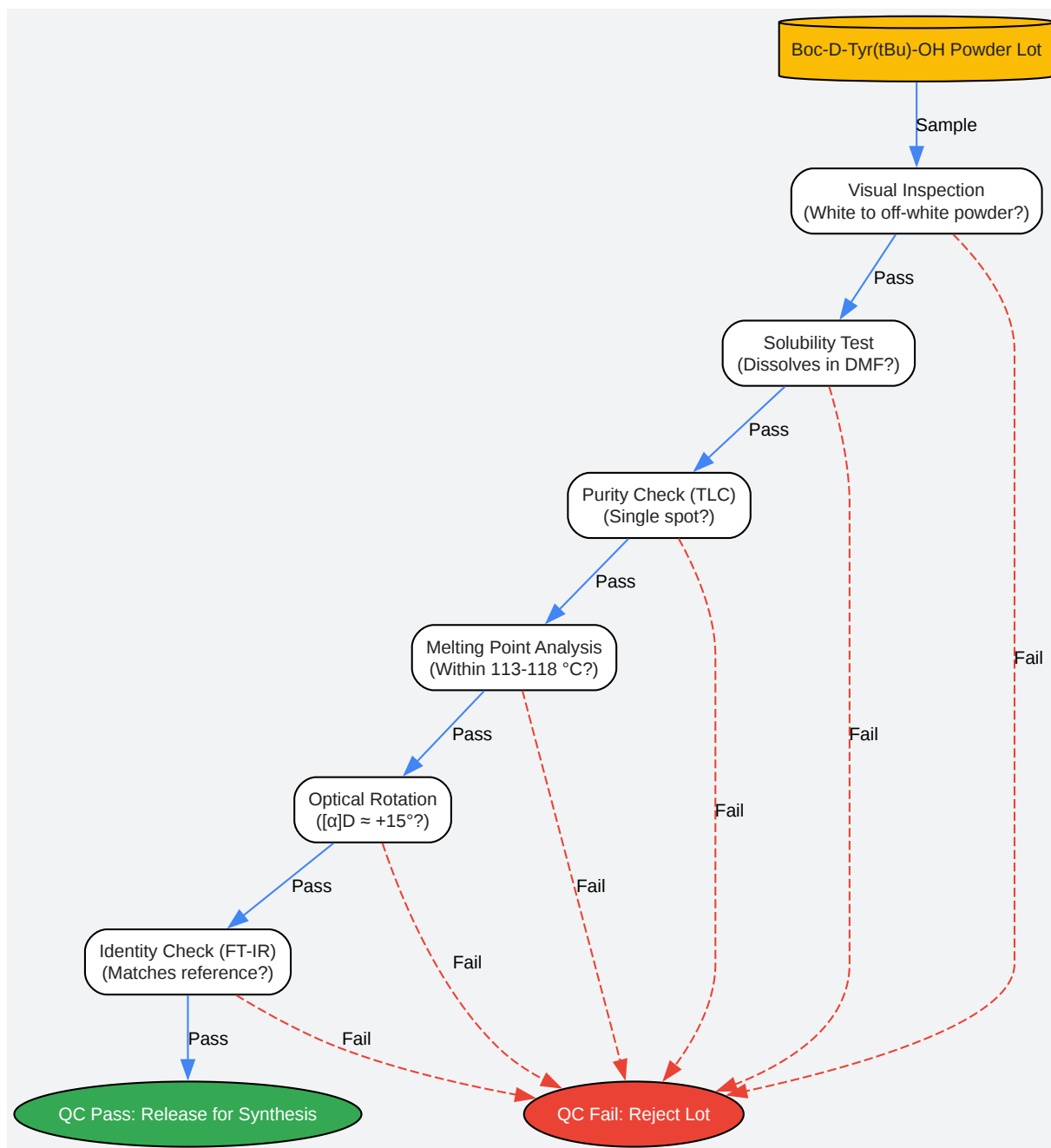
- Storage: The compound is stable under recommended storage conditions.[\[5\]](#) It should be stored in a tightly sealed container in a cool, dry place.[\[9\]](#) Specific temperature

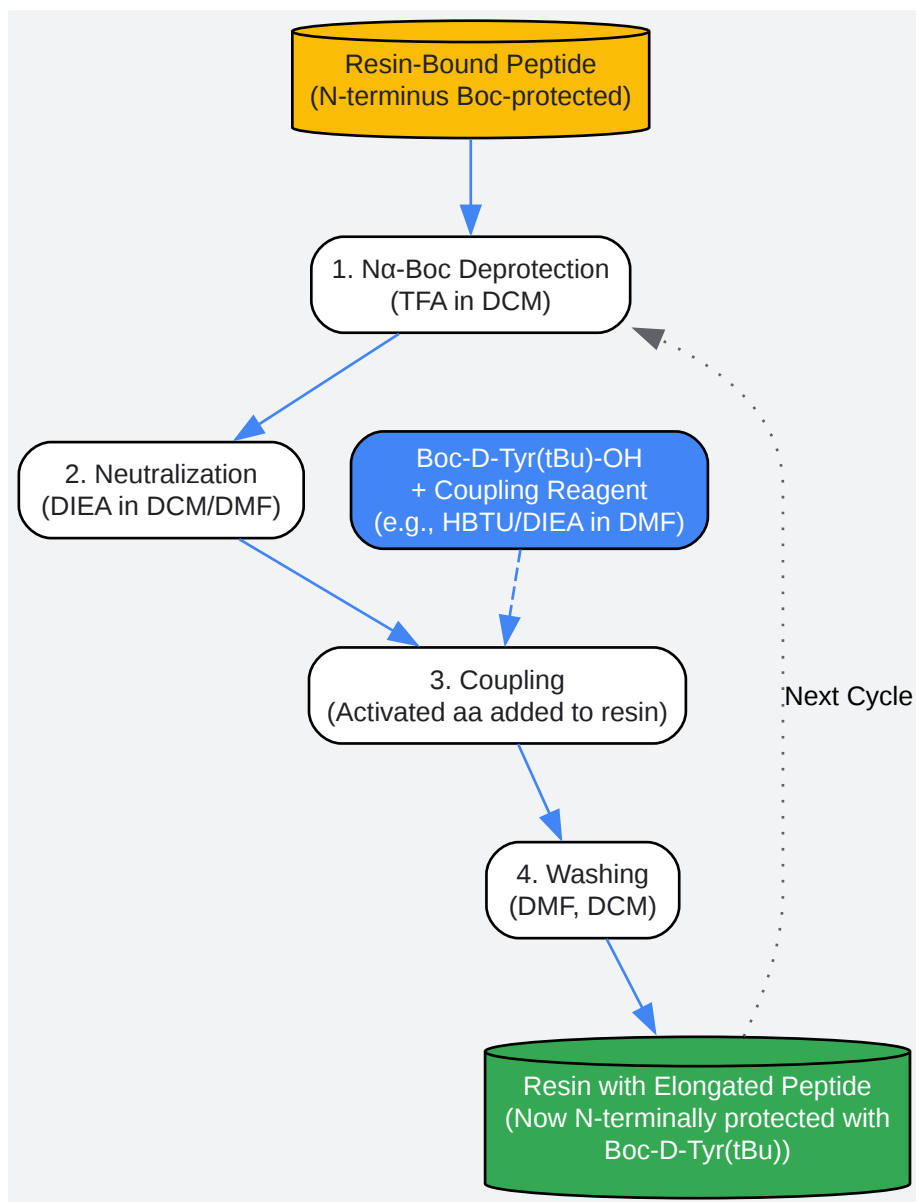
recommendations vary, ranging from ambient (10°C - 25°C) to refrigerated (2-8°C or ≤5°C) or frozen (-20°C) for long-term preservation.[5][6][10][11][15] Storing at lower temperatures minimizes the risk of slow degradation over time.

- Incompatibilities: Avoid contact with strong oxidizing agents, which can react with the electron-rich aromatic ring or other parts of the molecule.[5]
- Handling: Standard laboratory hygiene should be observed, including the use of personal protective equipment (gloves, safety glasses). Avoid breathing dust by handling in a well-ventilated area or fume hood.[5][16]

Experimental Protocols for Quality Assessment

A self-validating system of protocols is essential for ensuring the quality of starting materials in drug development. The following workflows outline standard procedures for the characterization of **Boc-D-Tyr(tBu)-OH**.





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